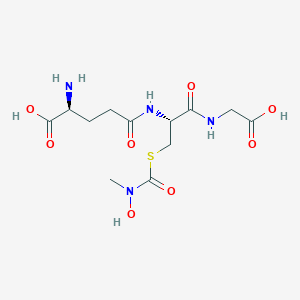

S-(N-Hydroxy-N-methylcarbamoyl)glutathione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

S-(N-metil-N-hidroxocarboamido)glutatión: es un derivado del glutatión, un tripéptido compuesto por glutamato, cisteína y glicina. Este compuesto es conocido por su función como inhibidor de la glioxalasa I, una enzima involucrada en la desintoxicación del metilglioxal, un subproducto citotóxico del metabolismo .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de S-(N-metil-N-hidroxocarboamido)glutatión implica la reacción del glutatión con N-metilhidroxilamina en condiciones específicas. El proceso generalmente incluye:

Formación del intermedio N-metilhidroxilamina: Esto se logra reaccionando metilamina con hidroxilamina.

Acoplamiento con glutatión: El intermedio se acopla luego con glutatión en presencia de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) para formar el producto final.

Métodos de Producción Industrial:

Análisis De Reacciones Químicas

Tipos de Reacciones: S-(N-metil-N-hidroxocarboamido)glutatión principalmente experimenta:

Oxidación: Esta reacción puede conducir a la formación de puentes disulfuro.

Reducción: El compuesto puede reducirse de nuevo a su forma tiol.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Agentes reductores como el ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP).

Sustitución: Varios nucleófilos en condiciones suaves.

Productos Principales:

Oxidación: Formación de derivados de glutatión unidos por disulfuro.

Reducción: Regeneración de la forma tiol del glutatión.

Sustitución: Formación de nuevos derivados con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

S-(N-metil-N-hidroxocarboamido)glutatión tiene varias aplicaciones de investigación científica:

Química: Utilizado como un compuesto modelo para estudiar la inhibición de la glioxalasa I y la desintoxicación del metilglioxal.

Biología: Investigado por su papel en los mecanismos de defensa celular contra el estrés oxidativo.

Industria: Aplicaciones potenciales en el desarrollo de formulaciones antioxidantes y agentes terapéuticos.

Mecanismo De Acción

El mecanismo de acción de S-(N-metil-N-hidroxocarboamido)glutatión involucra su interacción con la glioxalasa I. El compuesto se une al sitio activo de la enzima, inhibiendo su actividad y previniendo la desintoxicación del metilglioxal. Esto lleva a la acumulación de metilglioxal, que puede inducir efectos citotóxicos en las células .

Comparación Con Compuestos Similares

Compuestos Similares:

S-(N-aril-N-hidroxocarboamido)glutatión: Estructura similar pero con un grupo arilo en lugar de un grupo metilo.

S-(N-pentilo-N-hidroxocarboamido)glutatión: Contiene un grupo pentilo en lugar de un grupo metilo.

Singularidad: S-(N-metil-N-hidroxocarboamido)glutatión es único debido a su actividad inhibitoria específica contra la glioxalasa I y sus posibles aplicaciones terapéuticas. Su grupo metilo proporciona propiedades químicas distintas en comparación con otros derivados, influyendo en su afinidad de unión y potencia inhibitoria .

Actividad Biológica

S-(N-Hydroxy-N-methylcarbamoyl)glutathione (HMGC) is a derivative of glutathione that has garnered attention for its potential biological activities, particularly in cancer therapy. This compound acts as an inhibitor of glyoxalase I (Glx-I), an enzyme that plays a critical role in detoxifying methylglyoxal (MG), a cytotoxic metabolite associated with various diseases, including cancer. The inhibition of Glx-I can lead to the accumulation of MG, which may induce apoptosis in cancer cells.

The glyoxalase system consists of two enzymes, Glx-I and Glx-II, and reduced glutathione. Glx-I catalyzes the conversion of MG into non-toxic products, thereby protecting cells from oxidative stress. In cancerous cells, Glx-I is often overexpressed, making it a viable target for therapeutic intervention. HMGC mimics the natural substrate of Glx-I and acts as a competitive inhibitor, leading to increased levels of MG and subsequent cytotoxicity in tumor cells .

Inhibition of Glyoxalase I

Recent studies have demonstrated that HMGC exhibits potent inhibitory effects on Glx-I with an IC50 value significantly below 10 μM, indicating its potential as an anticancer agent. For instance, structure-activity relationship (SAR) studies have identified various derivatives that enhance this inhibitory activity .

Table 1: Inhibition Potency of HMGC and Related Compounds

| Compound Name | IC50 (µM) | Mechanism |

|---|---|---|

| HMGC | < 10 | Glx-I Inhibitor |

| Compound 26 | 0.39 | Glx-I Inhibitor |

| Compound 28 | 1.36 | Glx-I Inhibitor |

Case Studies

- Tumor Selectivity : A study reported that HMGC selectively inhibits Glx-I in tumor cells while sparing normal cells, suggesting a mechanism for targeted cancer therapy . The selectivity is hypothesized to arise from the differential expression levels of Glx-I in malignant versus normal tissues.

- Apoptosis Induction : Another investigation showed that treatment with HMGC led to increased apoptosis markers in various cancer cell lines, including breast and prostate cancer cells. The accumulation of MG was confirmed through metabolic assays, supporting the hypothesis that HMGC promotes cell death via glyoxalase inhibition .

Additional Biological Activities

Beyond its role in inhibiting glyoxalase I, HMGC may also exert antioxidant effects by modulating cellular redox states. This dual action could enhance its therapeutic efficacy against oxidative stress-related diseases.

Propiedades

Número CAS |

144810-23-1 |

|---|---|

Fórmula molecular |

C12H20N4O8S |

Peso molecular |

380.38 g/mol |

Nombre IUPAC |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy(methyl)carbamoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C12H20N4O8S/c1-16(24)12(23)25-5-7(10(20)14-4-9(18)19)15-8(17)3-2-6(13)11(21)22/h6-7,24H,2-5,13H2,1H3,(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t6-,7-/m0/s1 |

Clave InChI |

RITFSVQFPRZDHQ-BQBZGAKWSA-N |

SMILES |

CN(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |

SMILES isomérico |

CN(C(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O |

SMILES canónico |

CN(C(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |

Key on ui other cas no. |

144810-23-1 |

Secuencia |

XXG |

Sinónimos |

S-(N-hydroxy-N-methylcarbamoyl)glutathione S-HMCG |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.